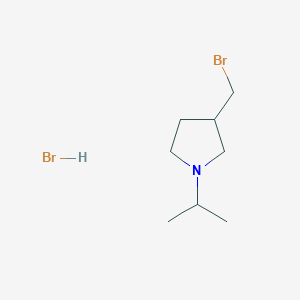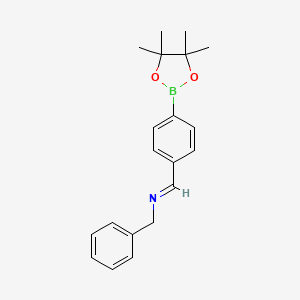
4-(苄基)亚胺甲基苯基硼酸频哪醇酯
描述
4-(Benzyl)iminomethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
科学研究应用
4-(Benzyl)iminomethylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Biology: Used in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
The primary target of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of new organic compounds with diverse structures and properties.
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is a crucial step in many organic synthesis processes, including the production of pharmaceuticals and other complex organic compounds.
Action Environment
The action of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
生化分析
Biochemical Properties
4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium complexes, which facilitate the transmetalation process in Suzuki-Miyaura coupling reactions . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .
Cellular Effects
The effects of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester on various types of cells and cellular processes are not extensively documented. Its ability to form covalent bonds with biomolecules suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the reversible covalent bonding with diols could potentially interfere with glycoprotein functions and other cellular processes involving diol-containing molecules .
Molecular Mechanism
At the molecular level, 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and glycoproteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s role in Suzuki-Miyaura coupling reactions involves the transmetalation process, where the boronic acid transfers an organic group to a palladium complex, facilitating the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis, particularly in aqueous environments, leading to the formation of phenylboronic acid and pinacol . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it could have sustained effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that there are threshold effects, where low doses may have minimal impact, while higher doses could lead to toxic or adverse effects
Metabolic Pathways
4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium complexes, facilitating the transmetalation process and the formation of new carbon-carbon bonds . Additionally, the boronic acid moiety can be metabolized through hydrolysis, leading to the formation of phenylboronic acid and pinacol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is determined by its interactions with biomolecules and its chemical properties. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the boronic acid moiety can form covalent bonds with diols, which are present in many subcellular structures, leading to its accumulation in those areas. This localization can influence the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-(Benzyl)iminomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions is common to achieve consistent product quality .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It is frequently involved in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Oxidized boronic esters.
Reduction: Reduced boronic esters.
Substitution: Coupled products with various organic groups.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Another widely used boronic ester in Suzuki-Miyaura reactions.
4-(Diphenylamino)phenylboronic acid pinacol ester: Known for its unique reactivity and low toxicity.
4-(Benzyloxy)phenylboronic acid pinacol ester: Used in similar cross-coupling reactions.
Uniqueness
4-(Benzyl)iminomethylphenylboronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its ability to form stable intermediates and high-yield products makes it a preferred choice in many synthetic applications .
属性
IUPAC Name |
N-benzyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMQCIVEHNGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


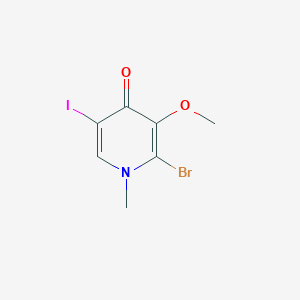
![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)
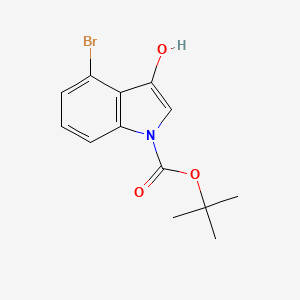
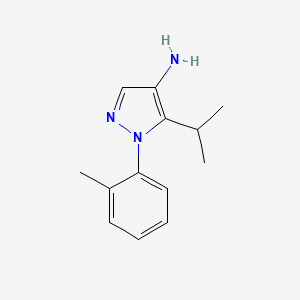
![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)
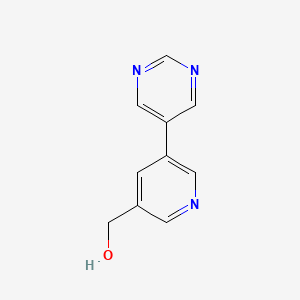
![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)
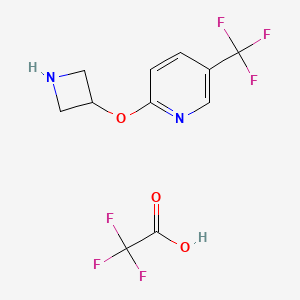
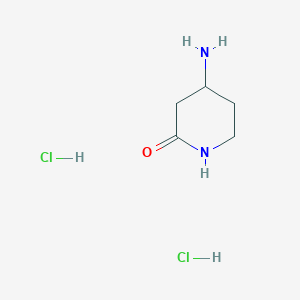
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)
